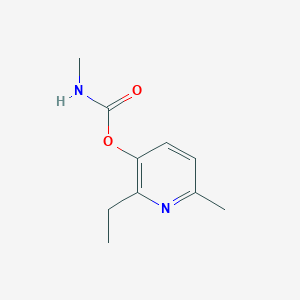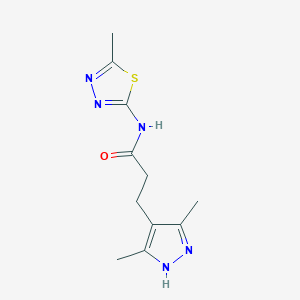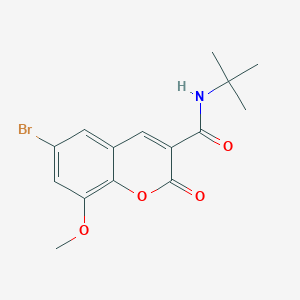![molecular formula C9H13FO2 B2551965 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 78385-84-9](/img/structure/B2551965.png)
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid is a compound that belongs to the class of bicyclo[2.2.2]octane carboxylic acids with a fluorine atom at the 4-position. This structure is part of a broader group of compounds that have been studied for their reactivity and the influence of various substituents on their chemical behavior.
Synthesis Analysis
The synthesis of related compounds, such as 1,4-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, has been achieved through direct fluorination of diazabicyclo[2.2.2]octane derivatives with different Lewis acids in acetonitrile . Similarly, 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts have been synthesized by direct fluorination of monoquaternary salts of 1,4-diazabicyclo[2.2.2]octane or their adducts with various reagents . These methods could potentially be adapted for the synthesis of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure and substituent effects of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been extensively analyzed using density functional theory. The study found that the effects of substituents are proportional and of opposite sense in the acid molecule and its anion, with the anion showing a greater effect. This analysis provides a reliable model for evaluating the inductive effect of various substituents, including fluorine .
Chemical Reactions Analysis
The reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has been measured through their ionization constants, reactivities toward diphenyldiazomethane, and saponification rates of their esters. The study found that the order of reactivity for different substituents at the 4-position follows a specific pattern, which is indicative of the influence of these groups on the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid can be inferred from the properties of similar compounds. The electrical effects of substituent groups in these compounds have been found to be significant, despite the lack of resonance interaction through the bicyclo[2.2.2]octane ring system. The magnitude of these effects is comparable to those observed in substituted benzene derivatives, suggesting that 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid would exhibit similar properties .
Applications De Recherche Scientifique
Electrooptical Properties
Research indicates that 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid derivatives have applications in the development of electrooptical materials. Particularly, the introduction of fluoro and other substituents into certain bicyclo octane derivatives has been shown to produce esters with large nematic ranges, useful in electrooptical applications (Gray & Kelly, 1981).
Fluorination of Organic Compounds
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives are instrumental in the fluorination of various organic substrates. These include steroidal enol acetates, silyl enol ethers, and aromatic compounds, demonstrating the compound's broad utility in organic synthesis (Lal, 1993).
Fluorination in Aromatic Rings and Olefins
The compound has been employed as an electrophilic fluorinating agent, effective in the fluorination of aromatic rings and olefins. This capability is crucial for creating monoor di-fluoro derivatives of various compounds (Poss & Shia, 1999).
Synthesis of Fluorinatedγ-Lactones
This chemical has also been used in the fluorocyclization of norbornenecarboxylic acids to produce fluorinatedγ-lactones. Such reactions are significant in synthetic organic chemistry, particularly for the production of complex molecules (Serguchev et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
4-fluorobicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOTVPAWNHYJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
78385-84-9 |
Source


|
| Record name | 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)






![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)


![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)